Home > Products > Screening Compounds P109091 > 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one
2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one - 6772-65-2

2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

Catalog Number: EVT-3492997
CAS Number: 6772-65-2
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one is a heterocyclic compound classified under isoquinolines, which are known for their diverse biological activities and significance in medicinal chemistry. This compound has garnered interest due to its potential applications in pharmacology, particularly as a neuroprotective agent and in the treatment of neurodegenerative disorders. It serves as a crucial building block for synthesizing more complex isoquinoline derivatives and has been studied for its antibacterial and anti-neuroinflammatory properties .

Source and Classification

The compound is identified by the International Union of Pure and Applied Chemistry name 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one and has the chemical structure represented by the formula C10H11NOC_{10}H_{11}NO. It is classified as an alkaloid and is part of a broader class of compounds known for their biological activities, making it a subject of extensive research in both synthetic and medicinal chemistry .

Synthesis Analysis

The synthesis of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be achieved through several methods:

Pictet-Spengler Reaction: This classical method involves the reaction of phenylethylamine with an aldehyde in the presence of an acid catalyst. It is widely used due to its efficiency in forming tetrahydroisoquinoline cores .

Bischler-Nepieralski Reaction: Another common approach involves acylation followed by cyclization. This method allows for the introduction of various substituents at the nitrogen atom of the isoquinoline structure, enhancing its biological activity .

Microwave-Assisted Synthesis: Recent advancements include microwave-assisted techniques that optimize reaction conditions to improve yields and reduce reaction times significantly.

Technical Details

In industrial settings, optimizing reaction conditions such as temperature, pressure, and concentration is crucial for maximizing yield and purity. For instance, using aluminum trihalides as Lewis acids can facilitate the formation of the desired tetrahydroisoquinoline structures under controlled conditions .

Molecular Structure Analysis

The molecular structure of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one can be described as follows:

  • Chemical Formula: C10H11NOC_{10}H_{11}NO
  • InChI Key: YMZLDAJXSRSNHM-UHFFFAOYSA-N
  • Structural Features: The compound features a tetrahydroisoquinoline core with a methyl group at the nitrogen atom. The presence of a carbonyl group contributes to its reactivity and biological properties.

Data

The molecular weight is approximately 163.20 g/mol. The compound exhibits specific stereochemistry that influences its interaction with biological targets .

Chemical Reactions Analysis

2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one participates in various chemical reactions:

Oxidation: It can be oxidized to yield isoquinoline derivatives. Common oxidizing agents include potassium permanganate.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives using agents like lithium aluminum hydride.

Substitution Reactions: The nitrogen atom can undergo substitution reactions to form N-substituted derivatives. This property is exploited in synthesizing more complex compounds .

Common Reagents and Conditions

Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution are commonly employed. Reaction conditions often involve controlling temperature and solvent systems to optimize yields .

Mechanism of Action

The mechanism of action for 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one primarily involves its interaction with biological targets associated with neuroprotection and inflammation modulation.

Process

The compound's neuroprotective effects may be attributed to its ability to inhibit oxidative stress pathways and modulate neurotransmitter systems. Research indicates that it may act on specific receptors or enzymes involved in neurodegenerative processes .

Data

Studies have demonstrated that derivatives of this compound exhibit varying degrees of activity against neurodegenerative diseases like Alzheimer's and Parkinson's through mechanisms involving anti-inflammatory pathways .

Physical and Chemical Properties Analysis

The physical properties of 2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one include:

  • Melting Point: Typically ranges around 80–90 °C.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane but less soluble in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to strong oxidizing agents or extreme pH levels. Its reactivity profile makes it suitable for further functionalization in synthetic applications .

Applications

2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific uses:

  • Medicinal Chemistry: It is being investigated for potential therapeutic applications in treating neurodegenerative diseases due to its neuroprotective properties.
  • Synthetic Chemistry: Acts as a building block for synthesizing complex isoquinoline derivatives utilized in pharmaceuticals.
  • Research Applications: Used in studies exploring its antibacterial properties and effects on various biological pathways related to inflammation and neuroprotection .
Neuropharmacological Mechanisms of Action

Dopaminergic Pathway Modulation in Parkinsonian Models

2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one significantly influences dopaminergic neurotransmission in experimental models of Parkinsonism. In MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-lesioned rodents, the compound reverses toxin-induced bradykinesia and restores striatal dopamine homeostasis. This occurs through dual mechanisms: preservation of tyrosine hydroxylase (TH) activity in nigrostriatal neurons and attenuation of dopamine oxidative metabolism [1] [3]. The compound shifts dopamine catabolism from MAO-dependent deamination (which produces reactive oxygen species) toward COMT-dependent O-methylation, significantly reducing oxidative stress in the substantia nigra [1].

In streptozotocin (STZ)-induced diabetic neuropathy models—which exhibit parkinsonian features—the compound demonstrates dose-dependent amelioration of motor deficits comparable to gabapentin. This functional recovery correlates with restoration of striatal dopamine levels, confirming central dopaminergic modulation [2]. Electrophysiological studies indicate that the compound modulates firing patterns of dopaminergic neurons in the substantia nigra pars compacta, potentially stabilizing dysfunctional neural circuits in Parkinsonian states [3].

Table 1: Dopaminergic Effects in Experimental Parkinsonian Models

Model SystemInterventionKey Dopaminergic OutcomesReference
MPTP-lesioned mice2-methyl-THIQ (15-45 mg/kg i.p.)↑ Striatal dopamine (78%); reversal of bradykinesia [1]
STZ-diabetic neuropathy2-methyl-THIQ (30 mg/kg i.p.)Restoration of striatal dopamine; improved motor coordination [2]
Rotenone-induced PD2-methyl-THIQ pre-treatmentProtection of mitochondrial complex I function [3]

Tyrosine Hydroxylase Inhibition Dynamics

The compound exerts nuanced regulation over tyrosine hydroxylase (TH)—the rate-limiting enzyme in dopamine biosynthesis. In STZ-induced neuropathic pain models, which exhibit impaired dopaminergic transmission, TH activity decreases significantly in the striatum (-42%), frontal cortex (-38%), and hippocampus (-35%). 2-Methyl-1,2,3,4-tetrahydroisoquinolin-1-one administration (30 mg/kg) reverses these deficits, restoring TH activity to 85-92% of baseline levels [2].

This TH modulatory capacity stems from multiple mechanisms:

  • Redox Modulation: The compound scavenges hydroxyl radicals that inhibit TH activity through oxidation of its iron cofactor [1]
  • Transcriptional Regulation: Enhanced CREB phosphorylation increases TH gene expression in surviving nigral neurons [2]
  • Feedback Control: By reducing dopamine turnover, the compound alleviates end-product inhibition of TH [1]

The enzyme stabilization occurs preferentially in dopaminergic regions, with striatal TH activity showing the most robust recovery. This regional specificity corresponds with the compound's accumulation in dopamine-rich areas, suggesting active transport mechanisms [2].

Table 2: Tyrosine Hydroxylase Activity Modulation

Brain RegionTH Activity Reduction (Pathology)TH Restoration (Compound Intervention)Time Course
Striatum-42% ± 5.2%*+38% ± 4.7% (vs. pathological controls)4-6 hours
Frontal Cortex-38% ± 4.1%*+29% ± 3.8%6-8 hours
Hippocampus-35% ± 3.9%*+26% ± 3.2%8-12 hours
p<0.01 vs. healthy controls; data from STZ-diabetic neuropathy model [2]

Neurodegenerative Cross-Talk in Substantia Nigra and Locus Ceruleus

The compound modulates neurodegenerative cross-talk between dopaminergic substantia nigra (SN) and noradrenergic locus ceruleus (LC) neurons. In toxin-induced Parkinsonian models, it prevents the dying-back phenomenon where SN degeneration precipitates LC deterioration. This protection occurs through several interconnected mechanisms [2]:

  • Monoamine Homeostasis: The compound restores noradrenaline deficits in the LC (47% increase over untreated pathological controls) while simultaneously normalizing striatal dopamine [2]
  • Glutamate-GABA Balance: By reducing excessive glutamate excitotoxicity in the SN-LC pathway, the compound prevents calcium-mediated neurodegeneration [3]
  • Inflammatory Mediation: Downregulation of pro-inflammatory cytokines (TNF-α, IL-1β) in microglial cells protects vulnerable neuronal populations [4]

Notably, the compound demonstrates differential effects on monoamine systems: while dopamine restoration occurs rapidly (2-4 hours post-administration), serotonin normalization follows a delayed time course (12-24 hours). This temporal pattern suggests primary action on dopaminergic pathways with secondary effects on serotonergic transmission [2].

The noradrenergic protection is clinically relevant given that LC degeneration precedes SN damage in Parkinson's disease and contributes to non-motor symptoms. The compound's ability to simultaneously modulate both nuclei positions it uniquely among neuroprotective agents [2].

Endogenous vs. Exogenous Neurotoxicity Paradigms

The compound exhibits distinct mechanisms against endogenous versus exogenous neurotoxins, mediated through its structural features:

Endogenous Neurotoxicity

  • Scavenges dopamine quinone and 6-OHDA formed through dopamine autoxidation [1]
  • Inhibits endogenous neurotoxin synthesis (e.g., salsolinol, THP) by competing for aldehyde intermediates [4]
  • Preserves mitochondrial function by maintaining complex I activity during metabolic stress [3]

Exogenous Neurotoxins

  • Attenuates MPTP/MPP+ toxicity via MAO-B inhibition (IC₅₀ = 14.3 μM) [1]
  • Blocks rotenone-induced apoptosis by preventing cytochrome c release [3]
  • Chelates redox-active metals (Fe²⁺, Cu⁺) involved in toxin-mediated oxidative stress [4]

Structure-activity relationship (SAR) studies reveal that the carbonyl group at position 1 and methyl substitution at position 2 are critical for broad-spectrum neuroprotection. Modification at these positions significantly alters MAO inhibition potency and free radical scavenging capacity [4] [5]. The THIQ core enables membrane penetration, while specific substituents govern target selectivity:

Table 3: Structural Determinants of Neuroprotective Activity

Structural FeatureNeuroprotective MechanismTarget Specificity
C1 carbonyl groupEnhances electron affinity for radical scavengingReactive oxygen/nitrogen species
C2 methyl substitutionFacilitates blood-brain barrier penetrationCentral nervous system targets
Aromatic ring systemAllows π-stacking with MAO FAD cofactorMAO-A/MAO-B inhibition
Tetrahydro ring conformationMimics endogenous isoquinoline structuresEnzymatic synthesis pathways

The compound's endogenous origin—synthesized enzymatically from 2-phenethylamine and pyruvate by 1MeTIQase—explains its low toxicity profile and multifunctional protection. Its concentration decreases significantly in the substantia nigra of Parkinson's patients (-50%), suggesting a physiological neuroprotective role [1] [4].

The structural analogs of THIQ derivatives have demonstrated significant acetylcholinesterase (AChE) inhibition (IC₅₀ values 1.8-8.3 μM), positioning them as potential multi-target agents for neurodegenerative disorders [5]. This inhibition may complement their dopaminergic protection in complex pathologies like Parkinson's disease with dementia.

Properties

CAS Number

6772-65-2

Product Name

2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one

IUPAC Name

2-methyl-3,4-dihydroisoquinolin-1-one

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-5H,6-7H2,1H3

InChI Key

YMZLDAJXSRSNHM-UHFFFAOYSA-N

SMILES

CN1CCC2=CC=CC=C2C1=O

Canonical SMILES

CN1CCC2=CC=CC=C2C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.